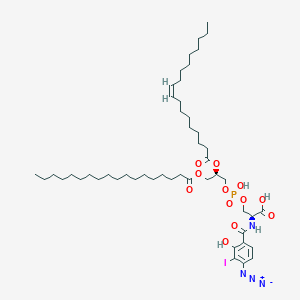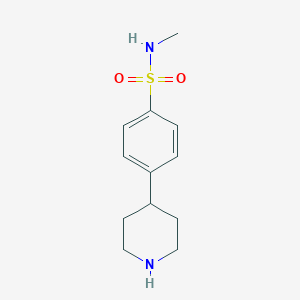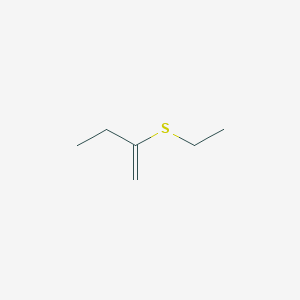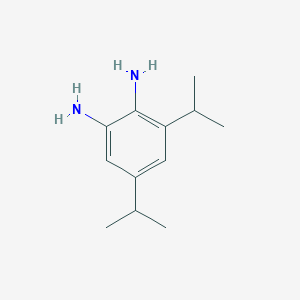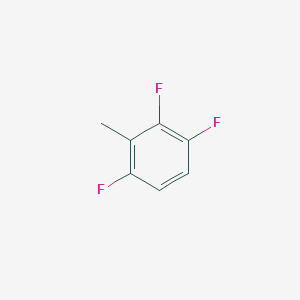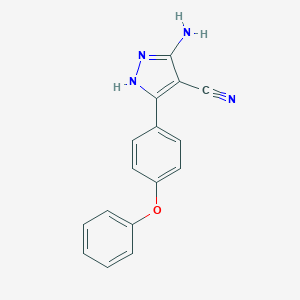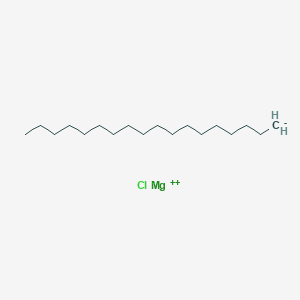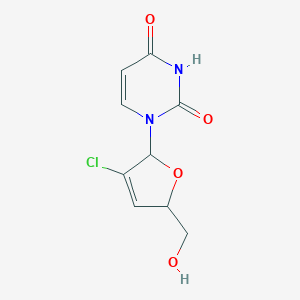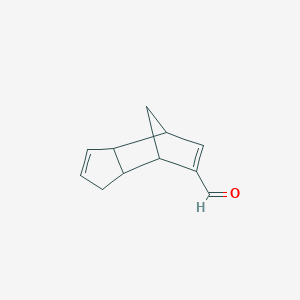
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI), also known as MTIC, is a heterocyclic compound that has been widely used in scientific research applications. It is a versatile molecule that has been used in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies.
Mechanism Of Action
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been shown to have a mechanism of action that involves the inhibition of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.
Biochemical And Physiological Effects
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which can improve cognitive function and memory. 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.
Advantages And Limitations For Lab Experiments
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has several advantages for lab experiments, including its versatility and reactivity. It can be used as a starting material in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies. However, 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) in scientific research. One potential direction is the development of new synthetic methods for 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) and its derivatives. Another potential direction is the investigation of the physiological effects of 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) and its derivatives, including their potential use in the treatment of neurological disorders. Additionally, further studies are needed to investigate the potential toxicity of 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) and its derivatives, as well as their potential environmental impact.
Synthesis Methods
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) can be synthesized through a multi-step process that involves the reaction of cyclohexanone with malonic acid and triethyl orthoformate to form a diester. This diester is then converted to the corresponding diacid through hydrolysis and decarboxylation. The diacid is then cyclized to form the desired product, 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI).
Scientific Research Applications
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been widely used in scientific research applications due to its unique chemical structure and reactivity. It has been used as a starting material in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenoids.
properties
CAS RN |
124591-68-0 |
|---|---|
Product Name |
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) |
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]deca-3,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h1-2,4,6-7,9-11H,3,5H2 |
InChI Key |
WRROBVPTJVCNHL-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C3CC2C=C3C=O |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3C=O |
synonyms |
4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



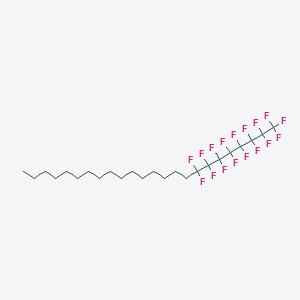
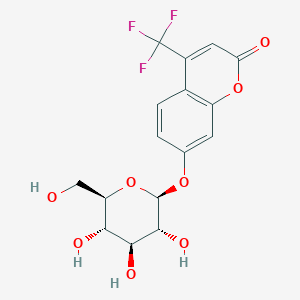

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)
